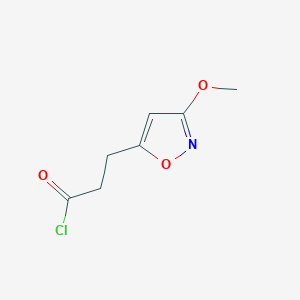
3-(3-Methoxyisoxazol-5-yl)propanoyl chloride
Overview
Description
“3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” is a chemical compound that belongs to the group of organic compounds known as isoxazoles. It has a molecular formula of C7H8ClNO3 and a molecular weight of 189.59 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” consists of a methoxy group (-OCH3) and an isoxazole ring attached to a propanoyl chloride group .Physical And Chemical Properties Analysis
“3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride derivatives, specifically Mt-3-PQPP, have been studied for their effectiveness as corrosion inhibitors in mild steel. These compounds were found to significantly reduce the corrosion rate in a hydrochloric acid environment, indicating their potential as protective agents against steel corrosion (Olasunkanmi & Ebenso, 2019).
Synthesis and Characterization
- Synthesis of 3-Amino-5-methoxyisoxazole: A study focused on the synthesis of 3-amino-5-methoxyisoxazole, a related compound, using 3,3,3-trimethoxy propionitrile. This process was characterized and optimized to achieve high yield and purity, showcasing the synthetic versatility of methoxyisoxazole derivatives (Chen Xue-xi, 2013).
Pharmaceutical Applications
- Synthesis of Antimicrobial and Antioxidant Compounds: 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride and its derivatives have been used in the synthesis of various compounds with potential antimicrobial and antioxidant activities. These compounds have shown efficacy in inhibiting the growth of certain bacterial strains and demonstrating antioxidant properties (Rangaswamy et al., 2017).
Material Science
- Biosensor Technology: Derivatives of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride have been utilized in the development of functionalizable monolayers for biosensors. These compounds have shown potential in creating surfaces that can effectively bind to specific biological molecules, indicating their utility in biosensor technology (Brian De La Franier et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-11-7-4-5(12-9-7)2-3-6(8)10/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHNPOYGMCDCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyisoxazol-5-yl)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)
![{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392558.png)
![{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1392559.png)
![3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde](/img/structure/B1392560.png)
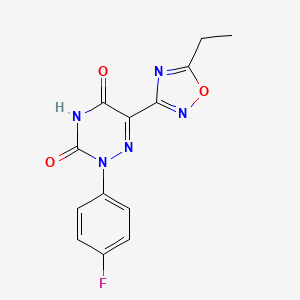
![1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392563.png)
![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)
![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)
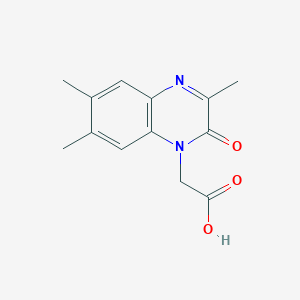
![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)
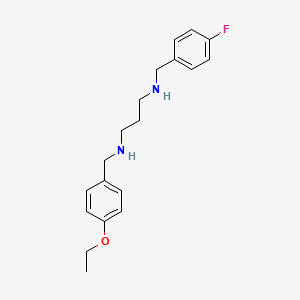
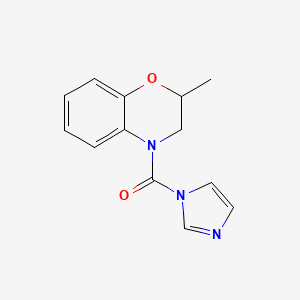
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)